molecular formula C8H5Cl5O2 B12139914 Ethanol, 2-(pentachlorophenoxy)- CAS No. 947-76-2

Ethanol, 2-(pentachlorophenoxy)-

Cat. No.: B12139914
CAS No.: 947-76-2
M. Wt: 310.4 g/mol
InChI Key: GCQCVCCOUMGAMI-UHFFFAOYSA-N
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Description

Ethanol, 2-(pentachlorophenoxy)- is an organic compound that belongs to the class of phenoxy alcohols This compound is characterized by the presence of a pentachlorophenoxy group attached to the ethanol molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(pentachlorophenoxy)- typically involves the reaction of pentachlorophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}_6\text{Cl}_5\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{Cl}_5\text{OCH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods: In an industrial setting, the production of ethanol, 2-(pentachlorophenoxy)- involves large-scale synthesis using similar reaction conditions. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(pentachlorophenoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The pentachlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are commonly employed.

Major Products:

    Oxidation: Formation of pentachlorophenoxyacetic acid.

    Reduction: Formation of pentachlorophenoxyethane.

    Substitution: Formation of various substituted phenoxyethanols.

Scientific Research Applications

Ethanol, 2-(pentachlorophenoxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of ethanol, 2-(pentachlorophenoxy)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to disrupt cellular processes and inhibit the activity of certain enzymes. The pentachlorophenoxy group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

    Phenoxyethanol: A related compound with similar chemical structure but fewer chlorine atoms.

    Chlorophenoxyethanol: Another similar compound with varying degrees of chlorination.

Comparison: Ethanol, 2-(pentachlorophenoxy)- is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity. This makes it more effective in certain applications compared to its less chlorinated counterparts.

Properties

CAS No.

947-76-2

Molecular Formula

C8H5Cl5O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-(2,3,4,5,6-pentachlorophenoxy)ethanol

InChI

InChI=1S/C8H5Cl5O2/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h14H,1-2H2

InChI Key

GCQCVCCOUMGAMI-UHFFFAOYSA-N

Canonical SMILES

C(COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O

Origin of Product

United States

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